molecular formula C9H13NO B2419452 2-(Ethoxymethyl)aniline CAS No. 80171-91-1

2-(Ethoxymethyl)aniline

Cat. No.: B2419452
CAS No.: 80171-91-1
M. Wt: 151.209
InChI Key: DURIMTJCKALZNT-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO. It consists of an aniline moiety substituted with an ethoxymethyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylaniline with ethanol in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Ethoxymethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)aniline depends on its specific application. In general, it can interact with various molecular targets, such as enzymes or receptors, through its aniline moiety. The ethoxymethyl group can influence its binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Uniqueness: 2-(Ethoxymethyl)aniline is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and physical properties. This substitution can enhance its solubility, stability, and interaction with other molecules compared to its analogs .

Properties

IUPAC Name

2-(ethoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURIMTJCKALZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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